1-({2-[3-(2-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-3-methyl-1-benzofuran-5-yl}sulfonyl)-4-methylpiperidine
Description
Properties
IUPAC Name |
3-(2-chlorophenyl)-5-[3-methyl-5-(4-methylpiperidin-1-yl)sulfonyl-1-benzofuran-2-yl]-1,2,4-oxadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22ClN3O4S/c1-14-9-11-27(12-10-14)32(28,29)16-7-8-20-18(13-16)15(2)21(30-20)23-25-22(26-31-23)17-5-3-4-6-19(17)24/h3-8,13-14H,9-12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOAKYRKSUJUCLB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)S(=O)(=O)C2=CC3=C(C=C2)OC(=C3C)C4=NC(=NO4)C5=CC=CC=C5Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22ClN3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-({2-[3-(2-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-3-methyl-1-benzofuran-5-yl}sulfonyl)-4-methylpiperidine involves several key steps:
Formation of 1,2,4-Oxadiazole Ring: : Typically achieved through the reaction of amidoxime with carboxylic acids or their derivatives.
Benzofuran Synthesis: : Employing Friedel-Crafts alkylation or other cyclization methods, depending on the starting materials.
Sulfonylation: : Introduction of the sulfonyl group, generally using sulfonyl chlorides under basic conditions.
Final Coupling: : The piperidine moiety is coupled with the synthesized intermediate through nucleophilic substitution or similar reactions.
Industrial Production Methods
For large-scale production, the synthetic route is often optimized to ensure high yield and purity while minimizing cost and environmental impact. Techniques like continuous flow chemistry and catalytic processes may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : This compound can undergo oxidation reactions, particularly at the benzofuran moiety, forming epoxides or hydroxylated derivatives.
Reduction: : Reduction reactions may target the oxadiazole or sulfonyl groups, potentially leading to ring-opening or transformation into amines.
Substitution: : Nucleophilic substitution reactions can occur at the piperidine nitrogen or the benzofuran ring.
Common Reagents and Conditions
Oxidation: : Common reagents include m-chloroperbenzoic acid (m-CPBA) and potassium permanganate (KMnO4).
Reduction: : Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation using palladium on carbon (Pd/C) are frequently used.
Substitution: : Reagents such as sodium hydride (NaH) or organolithium compounds in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products Formed
The products depend on the specific reaction conditions. For example, oxidation might yield hydroxylated benzofuran derivatives, while reduction could produce amine-containing intermediates.
Scientific Research Applications
Antibacterial Properties
Research indicates that compounds containing oxadiazole moieties exhibit significant antibacterial activities. For instance, derivatives similar to the compound have been shown to be effective against various strains of bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and other Gram-positive and Gram-negative pathogens .
Anticancer Activity
The compound's structural components suggest potential anticancer properties. Studies have demonstrated that oxadiazole-based compounds can selectively inhibit carbonic anhydrases (CAs), which are implicated in tumor growth and metastasis. For example, certain derivatives have shown IC50 values in the low micromolar range against cancer cell lines such as MCF-7 and PANC-1 . The selectivity against specific cancer types makes these compounds promising candidates for further development as anticancer agents.
Anticonvulsant Effects
There is emerging evidence that compounds with similar structures may possess anticonvulsant properties. The mechanism may involve modulation of neurotransmitter systems or ion channels associated with seizure activity . This aspect warrants further investigation to explore the therapeutic potential of 1-({2-[3-(2-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-3-methyl-1-benzofuran-5-yl}sulfonyl)-4-methylpiperidine in neurological disorders.
Table 1: Summary of Biological Activities
| Activity | Tested Compounds | Target Organisms/Cells | IC50/Activity |
|---|---|---|---|
| Antibacterial | Oxadiazole derivatives | MRSA, ESKAPE pathogens | Low micromolar range |
| Anticancer | Various oxadiazole-based compounds | MCF-7, PANC-1 | IC50: ~0.65 µM |
| Anticonvulsant | Thiazole-integrated analogues | Picrotoxin-induced convulsion model | ED50: 18.4 mg/kg |
Mechanism of Action
The mechanism by which this compound exerts its effects involves interaction with molecular targets such as enzymes or receptors. By binding to active sites or modulating biological pathways, it can influence cellular functions and biochemical reactions. The presence of the 1,2,4-oxadiazole ring and the sulfonyl group plays a crucial role in its binding affinity and specificity.
Comparison with Similar Compounds
Key Structural Features for Comparison:
- 1,2,4-Oxadiazole Ring : A pharmacophore common in drug design due to its metabolic stability and hydrogen-bonding capacity.
- Aromatic Substituents : The position and nature of halogen atoms (e.g., chlorine vs. fluorine) on the phenyl ring.
- Sulfonyl Group : Enhances solubility and participates in polar interactions.
- Piperidine Substituents : Methyl groups influence steric bulk and lipophilicity.
Table 1: Comparison of Structural and Physicochemical Properties
*Calculated based on standard atomic weights.
Analysis of Substituent Effects
Halogen Position and Electronic Effects
- 2-Chlorophenyl (Target) : The ortho-chloro substituent may induce steric hindrance but enhance π-π stacking in hydrophobic pockets. Chlorine’s electronegativity could stabilize the oxadiazole ring via resonance .
- However, fluorine’s weaker electron-withdrawing nature might reduce metabolic stability .
Role of the Sulfonyl Group
The target compound’s sulfonyl group is absent in the analogue from . Sulfonyl moieties are known to improve aqueous solubility and engage in hydrogen bonding with target proteins, which could enhance binding specificity in the target compound .
Piperidine Modifications
- Unsubstituted Piperidine (Analogue) : Lower steric bulk may allow more flexible binding but reduce selectivity .
Computational Similarity Metrics
Using Tanimoto and Dice similarity indices (as described in ), the target compound and its analogues can be compared based on structural fingerprints (e.g., MACCS keys or Morgan fingerprints):
- Tanimoto Index : Measures overlap of molecular features. A value >0.85 indicates high similarity.
- Dice Index : Weights shared features more heavily.
Hypothetical Similarity Scores (assuming MACCS fingerprints):
- Target vs. 4-Fluorophenyl Analogue : ~0.65 (moderate similarity due to differing substituents and sulfonyl group).
- Target vs. Non-sulfonyl Benzofuran Derivatives: ~0.45 (low similarity).
These metrics suggest that the 4-fluorophenyl analogue shares partial structural motifs with the target but differs significantly in key functional groups, which may translate to divergent bioactivities .
Implications for Drug Design
The comparison highlights:
Halogen Choice : Chlorine at ortho positions may optimize target engagement but require careful toxicity profiling.
Sulfonyl Utility : Inclusion of sulfonyl groups could improve binding but must be balanced with solubility requirements.
Piperidine Substitution : Methyl groups enhance pharmacokinetic properties but may limit conformational flexibility.
Further studies should prioritize synthesizing derivatives with systematic variations (e.g., replacing chlorine with bromine or altering the benzofuran methyl group) to establish structure-activity relationships (SAR).
Biological Activity
1-({2-[3-(2-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-3-methyl-1-benzofuran-5-yl}sulfonyl)-4-methylpiperidine is a complex organic compound that has garnered attention for its potential biological activities. This compound features a unique combination of piperidine, oxadiazole, and benzofuran moieties, which are known for their diverse pharmacological properties. This article explores the biological activity of this compound, focusing on its antibacterial, anticancer, and enzyme inhibitory effects.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
This structure includes:
- Piperidine ring
- Oxadiazole moiety
- Benzofuran core
- Chlorophenyl substituent
This unique configuration contributes to its biological activity.
Antibacterial Activity
Recent studies have indicated that compounds containing the oxadiazole and piperidine functionalities exhibit significant antibacterial properties. For instance, a related study demonstrated IC50 values for synthesized compounds that ranged from 0.63 µM to 6.28 µM against various bacterial strains, showing promising antibacterial activity compared to standard drugs like thiourea (IC50 = 21.25 µM) .
| Compound | IC50 (µM) | Bacterial Strain |
|---|---|---|
| Compound A | 2.14 ± 0.003 | E. coli |
| Compound B | 1.13 ± 0.003 | S. aureus |
| Thiourea | 21.25 ± 0.15 | Reference |
Anticancer Activity
The anticancer potential of similar oxadiazole derivatives has been evaluated in various studies. One notable finding reported that compounds with oxadiazole rings showed significant efficacy against colon carcinoma cell lines, with some derivatives achieving IC50 values lower than those of established chemotherapeutics . The structural modifications in these compounds play a crucial role in enhancing their cytotoxicity.
Enzyme Inhibition
The compound's ability to inhibit enzymes such as acetylcholinesterase (AChE) and urease has also been explored. Enzyme inhibition studies revealed that the synthesized derivatives exhibited substantial AChE inhibition, which is relevant for treating neurodegenerative diseases . The presence of the sulfonamide group is particularly important for these inhibitory activities.
Case Studies
- Study on Antibacterial Efficacy : A recent investigation synthesized various piperidine derivatives and tested their antibacterial properties against multiple strains including Staphylococcus aureus and Escherichia coli. The results indicated that modifications in the piperidine structure significantly influenced antibacterial potency .
- Anticancer Screening : A drug library screening revealed that certain oxadiazole derivatives showed remarkable anticancer activity against human cancer cell lines, including HCT-15 colon carcinoma cells. These findings suggest that the incorporation of the oxadiazole moiety enhances anticancer efficacy .
Q & A
Q. What validated chromatographic methods are recommended for purity assessment of this compound?
High-performance liquid chromatography (HPLC) is the gold standard. Use a mobile phase comprising methanol and a buffer system (e.g., sodium acetate/sodium 1-octanesulfonate adjusted to pH 4.6 with acetic acid). System suitability tests, including retention time reproducibility and peak symmetry, should be performed to validate the method .
Q. What synthetic strategies are documented for introducing sulfonyl groups into piperidine derivatives?
Sulfonation typically involves reacting sulfonyl chlorides with piperidine derivatives under basic conditions (e.g., NaOH in dichloromethane). Purification steps include liquid-liquid extraction (water/DCM) and column chromatography. Safety protocols for handling reactive intermediates, such as sulfonyl chlorides, are critical .
Q. How is the structural integrity of the 1,2,4-oxadiazole moiety confirmed?
Fourier-transform infrared spectroscopy (FTIR) can identify characteristic C=N and N-O stretches (~1600 cm⁻¹ and ~1250 cm⁻¹, respectively). Mass spectrometry (MS) and elemental analysis further validate molecular weight and composition .
Advanced Research Questions
Q. How can contradictory NMR data arising from tautomerism in the oxadiazole-benzofuran system be resolved?
Advanced 2D NMR techniques (HSQC, HMBC) differentiate tautomeric forms by correlating proton and carbon signals. Complementary X-ray crystallography of analogous compounds (e.g., oxadiazole-sulfonyl derivatives) provides definitive structural confirmation .
Q. What experimental design optimizes the cyclocondensation step for oxadiazole formation?
Key factors include:
- Stoichiometry: Excess nitrile precursors to drive reaction completion.
- Catalysis: Acidic (e.g., polyphosphoric acid) or basic (e.g., K₂CO₃) conditions, depending on substrate sensitivity.
- Monitoring: In-situ reaction tracking via TLC or HPLC to identify optimal reaction time and minimize byproducts .
Q. How does steric hindrance from the 3-methylbenzofuran group influence reaction kinetics?
Comparative kinetic studies using substituted benzofuran analogs (e.g., 3-H vs. 3-CH₃) reveal steric effects. Density functional theory (DFT) calculations predict energy barriers for nucleophilic attacks, while X-ray crystallography quantifies spatial constraints in transition states .
Methodological Considerations
Q. What safety protocols are critical for handling intermediates with reactive sulfonyl groups?
Q. How to validate crystallographic data for stereochemical confirmation?
Single-crystal X-ray diffraction (SCXRD) with refinement software (e.g., SHELXL) resolves absolute configuration. Compare experimental bond angles/torsion angles with computational models (Mercury CSD) .
Data Contradiction Analysis
Q. How to address discrepancies in HPLC retention times under varying pH conditions?
Buffer pH affects ionization states of sulfonamide and oxadiazole groups. Perform pH-dependent retention studies (pH 3–7) to identify optimal separation conditions. Validate with spiked samples of known impurities .
Q. Why do mass spectra occasionally show unexpected adducts or fragmentation?
Electrospray ionization (ESI) may form sodium/potassium adducts. Use additive modifiers (e.g., ammonium formate) to suppress adduct formation. High-resolution MS (HRMS) distinguishes isotopic patterns for accurate assignment .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
